2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE
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Overview
Description
2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE is an organic compound that features a benzamide core with an ethoxy group and a furan ring attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The benzamide core can be reduced to form amines or other reduced products.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted benzamides with different functional groups.
Scientific Research Applications
2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The benzamide core can interact with enzymes or receptors, while the furan ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide
- 2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE
Uniqueness
This compound is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both the ethoxy group and the furan ring can enhance its reactivity and interaction with biological targets compared to similar compounds.
Biological Activity
2-Ethoxy-N-[2-(furan-3-yl)ethyl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a furan ring, a benzamide functional group, and an ethyl chain, which may enhance its reactivity and interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The structure of this compound can be represented as follows:
This compound is characterized by:
- Furan Ring : Contributes to the electronic properties and potential reactivity.
- Benzamide Group : Facilitates interactions with biological macromolecules through hydrogen bonding.
- Ethyl Chain : Enhances lipophilicity, potentially improving cellular uptake.
The biological activity of this compound is hypothesized to involve several mechanisms:
- π-π Stacking Interactions : The furan moiety can engage in π-π stacking with aromatic residues in proteins, influencing their function.
- Hydrogen Bonding : The benzamide core is capable of forming hydrogen bonds with amino acid side chains, modulating enzyme or receptor activities.
These interactions may lead to alterations in various biochemical pathways, affecting cellular processes such as proliferation and apoptosis.
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have shown potential antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The unique combination of furan and benzamide may confer anti-inflammatory properties.
- Anticancer Activity : Initial screenings suggest that this compound could inhibit cancer cell proliferation through its interactions with specific molecular targets.
Anticancer Activity
A study investigating the anticancer potential of benzamide derivatives highlighted that compounds featuring furan rings exhibited significant cytotoxic effects against cancer cell lines. Specifically, 2-ethoxy-N-[2-(furan-3-yethyl]benzamide was evaluated for its ability to induce apoptosis in human cancer cells. Results indicated a dose-dependent increase in apoptotic markers, suggesting its potential as an anticancer agent .
Antimicrobial Screening
In another study, the antimicrobial activity of related compounds was assessed against strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that derivatives similar to 2-ethoxy-N-[2-(furan-3-yethyl]benzamide exhibited moderate to high potency against these pathogens, indicating its potential utility in treating bacterial infections .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
2-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-19-14-6-4-3-5-13(14)15(17)16-9-7-12-8-10-18-11-12/h3-6,8,10-11H,2,7,9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOZABHPNXEJDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=COC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.